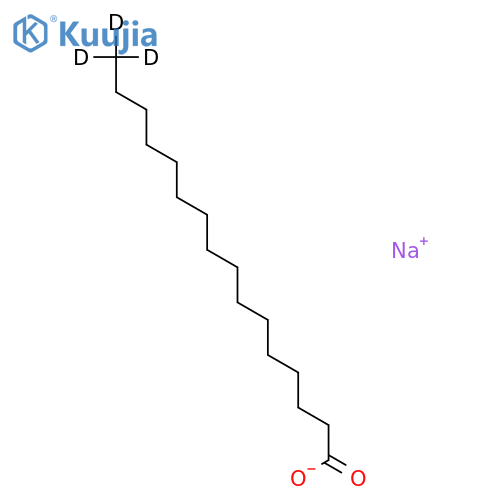

Cas no 347841-37-6 (Sodium Hexadecanoate-16,16,16-d3)

ヘキサデカン酸ナトリウム-16,16,16-d3(Sodium Hexadecanoate-16,16,16-d3)は、パルミチン酸ナトリウムの安定同位体標識化合物です。16位の炭素原子が3つの重水素(d3)で置換されており、質量分析やNMRなどの分析技術における内部標準物質として高い有用性を示します。この化合物は、脂質代謝研究や生化学的トレーサー実験において、正確な定量と代謝経路の追跡を可能にします。高純度(通常98%以上)で提供され、安定性に優れるため、長期保存や再現性の高い実験データの取得が可能です。特に、脂質関連の動態解析や薬物動態研究において重要な役割を果たします。

347841-37-6 structure

商品名:Sodium Hexadecanoate-16,16,16-d3

Sodium Hexadecanoate-16,16,16-d3 化学的及び物理的性質

名前と識別子

-

- Hexadecanoic-14,14,14-d3acid, sodium salt (9CI)

- SODIUM HEXADECANOATE-16,16,16-D3

- SodiuM Hexadecanoate-d3

- Palmitic acid-d3 (sodium)

- sodium;16,16,16-trideuteriohexadecanoate

- 347841-37-6

- D98720

- CS-0437981

- HY-N0830BS2

- Sodium Hexadecanoate-16,16,16-d3

-

- インチ: InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D3;

- InChIKey: GGXKEBACDBNFAF-NIIDSAIPSA-M

- ほほえんだ: [Na+].O=C(CCCCCCCCCCCCCCC([2H])([2H])[2H])[O-]

計算された属性

- せいみつぶんしりょう: 281.24100

- どういたいしつりょう: 281.24100475g/mol

- 同位体原子数: 3

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 14

- 複雑さ: 184

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.1Ų

じっけんとくせい

- PSA: 40.13000

- LogP: 4.21760

Sodium Hexadecanoate-16,16,16-d3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S673284-1mg |

Sodium Hexadecanoate-16,16,16-d3 |

347841-37-6 | 1mg |

$ 64.00 | 2023-09-06 | ||

| TRC | S673284-2mg |

Sodium Hexadecanoate-16,16,16-d3 |

347841-37-6 | 2mg |

$81.00 | 2023-05-17 | ||

| TRC | S673284-10mg |

Sodium Hexadecanoate-16,16,16-d3 |

347841-37-6 | 10mg |

$ 98.00 | 2023-09-06 |

Sodium Hexadecanoate-16,16,16-d3 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量